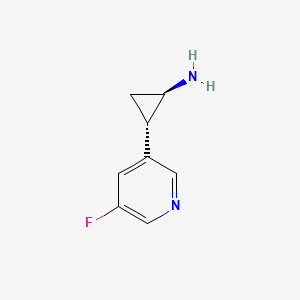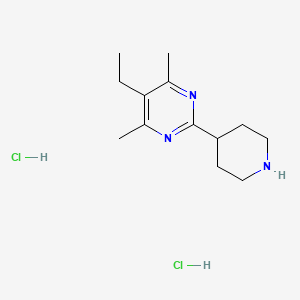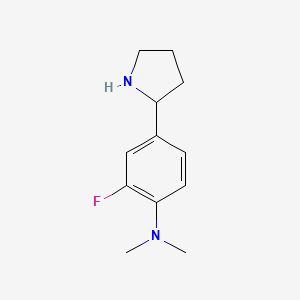
Methyl 3-(isopropylamino)-2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(isopropylamino)-2-methylbenzoate is an organic compound with a complex structure that includes an ester functional group, an isopropylamino group, and a methyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(isopropylamino)-2-methylbenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitrobenzoic acid, which is first esterified to form methyl 3-nitrobenzoate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The resulting 3-aminobenzoate is then alkylated with isopropyl bromide in the presence of a base like potassium carbonate to introduce the isopropylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: Methyl 3-(isopropylamino)-2-methylbenzoate can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding N-oxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: N-oxides of the isopropylamino group.
Reduction: Methyl 3-(isopropylamino)-2-methylbenzyl alcohol.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
Methyl 3-(isopropylamino)-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
類似化合物との比較
Similar Compounds
Methyl 3-(dimethylamino)-2-methylbenzoate: Similar structure but with a dimethylamino group instead of an isopropylamino group.
Methyl 3-(ethylamino)-2-methylbenzoate: Contains an ethylamino group instead of an isopropylamino group.
Methyl 3-(tert-butylamino)-2-methylbenzoate: Features a tert-butylamino group.
Uniqueness
Methyl 3-(isopropylamino)-2-methylbenzoate is unique due to the specific steric and electronic effects imparted by the isopropylamino group. This can influence its reactivity and interaction with biological targets, making it distinct from its analogs.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
methyl 2-methyl-3-(propan-2-ylamino)benzoate |
InChI |
InChI=1S/C12H17NO2/c1-8(2)13-11-7-5-6-10(9(11)3)12(14)15-4/h5-8,13H,1-4H3 |
InChIキー |
CRWJLCZUYQPWNS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1NC(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Propan-2-yl)phenyl]butanal](/img/no-structure.png)
![1-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13574105.png)



![tert-Butyl 8-bromo-2-(hydroxymethyl)-2H-benzo[b][1,4]oxazine-4(3H)carboxylate](/img/structure/B13574144.png)



![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride](/img/structure/B13574198.png)
![2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B13574199.png)
